molecular formula C13H16N2O B13974997 6-Benzyl-1,6-diazaspiro[3.4]octan-2-one

6-Benzyl-1,6-diazaspiro[3.4]octan-2-one

Cat. No.: B13974997
M. Wt: 216.28 g/mol
InChI Key: CCNCRABQMVLYGO-UHFFFAOYSA-N
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Description

6-Benzyl-1,6-diazaspiro[3.4]octan-2-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro octane ring and a benzyl group. The presence of nitrogen atoms in the ring structure imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-1,6-diazaspiro[3.4]octan-2-one typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1,6-diazaspiro[3.4]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-Benzyl-1,6-diazaspiro[3.4]octan-2-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitrogen-containing structure.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Benzyl-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structural modifications.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octane: A related compound with a similar spirocyclic structure but lacking the benzyl group.

    6-Benzyl-2,6-diazaspiro[3.4]octane: Another similar compound with slight structural variations.

Uniqueness

6-Benzyl-1,6-diazaspiro[3.4]octan-2-one is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

7-benzyl-1,7-diazaspiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-8-13(14-12)6-7-15(10-13)9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNCRABQMVLYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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